molecular formula C14H27N3O2 B13605446 Tert-butyl 3-(2-(piperazin-1-yl)ethyl)azetidine-1-carboxylate

Tert-butyl 3-(2-(piperazin-1-yl)ethyl)azetidine-1-carboxylate

Cat. No.: B13605446
M. Wt: 269.38 g/mol
InChI Key: BZOXRQTZCFGJBW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-(piperazin-1-yl)ethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O2. It is known for its unique structure, which includes an azetidine ring, a piperazine moiety, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-(piperazin-1-yl)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with piperazine and tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-(piperazin-1-yl)ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(2-(piperazin-1-yl)ethyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(piperazin-1-yl)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system. The azetidine ring can also participate in binding interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-(piperazin-1-yl)ethyl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable intermediate in the synthesis of novel pharmaceuticals and research chemicals .

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 3-(2-piperazin-1-ylethyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-10-12(11-17)4-7-16-8-5-15-6-9-16/h12,15H,4-11H2,1-3H3

InChI Key

BZOXRQTZCFGJBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCN2CCNCC2

Origin of Product

United States

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